3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid
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Overview
Description
3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid is a complex organic compound that features a benzoic acid core with a substituted azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to the Phenyl Ring: The azepane ring is then attached to a phenyl ring through a carbonylation reaction.
Formation of the Benzoic Acid Core:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: The phenyl and benzoic acid rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The azepane ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[[4-(Piperidine-1-carbonyl)phenyl]carbamoyl]benzoic acid: Similar structure but with a piperidine ring instead of an azepane ring.
3-[[4-(Morpholine-1-carbonyl)phenyl]carbamoyl]benzoic acid: Contains a morpholine ring, offering different chemical properties.
Uniqueness
3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[4-(azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-19(16-6-5-7-17(14-16)21(26)27)22-18-10-8-15(9-11-18)20(25)23-12-3-1-2-4-13-23/h5-11,14H,1-4,12-13H2,(H,22,24)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBWUNKANFZWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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